Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate
Description
Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate is a substituted benzoate ester featuring a benzyloxy group at position 4, a hydroxyl group at position 2, and a methyl group at position 6 on the aromatic ring. Its molecular formula is C₁₆H₁₆O₄, with a molecular weight of 272.29 g/mol. The compound is of interest in organic synthesis due to the benzyloxy group, which serves as a protective moiety for hydroxyl functionalities.
Properties
IUPAC Name |
methyl 2-hydroxy-6-methyl-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-8-13(9-14(17)15(11)16(18)19-2)20-10-12-6-4-3-5-7-12/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRWLRGPBCJARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448165 | |
| Record name | AGN-PC-0NCPFZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22375-05-9 | |
| Record name | AGN-PC-0NCPFZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate typically involves the esterification of 4-(benzyloxy)-2-hydroxy-6-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(benzyloxy)-2-hydroxy-6-methylbenzoic acid+methanolacid catalystMethyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 4-(benzyloxy)-2-oxo-6-methylbenzoic acid.
Reduction: 4-(benzyloxy)-2-hydroxy-6-methylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy and hydroxy groups play a crucial role in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares the target compound with structurally related benzoate esters, highlighting substituent positions, molecular weights, and inferred properties:
Key Comparative Insights
Substituent Effects on Reactivity and Stability: The benzyloxy group in the target compound provides steric bulk and lipophilicity, making it less reactive toward nucleophiles compared to smaller substituents like methoxy (-OCH₃) or hydroxy (-OH). This group is typically removed via hydrogenolysis, whereas methoxy groups require stronger conditions (e.g., BBr₃) for demethylation . Bromine in Methyl 4-bromo-2-hydroxy-6-methylbenzoate (CAS 2089319-35-5) acts as a leaving group, facilitating Suzuki-Miyaura or Ullmann couplings, which are less feasible with the benzyloxy analog .
Electronic and Solubility Profiles: Methoxy groups (e.g., in CAS 79383-44-1) donate electron density via resonance, stabilizing the aromatic ring and reducing acidity of adjacent hydroxyl groups.
Synthetic Utility :
- The target compound’s benzyloxy group is advantageous in multi-step syntheses requiring temporary protection of hydroxyls. Conversely, Methyl 4-hydroxy-2-methoxybenzoate (CAS 28478-46-8) is more suited for direct functionalization due to its unprotected -OH group .
- The bromo analog (CAS 2089319-35-5) is preferred for metal-catalyzed transformations, whereas the target compound’s benzyloxy group is inert under such conditions .
Biological Activity
Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzyloxy group and a hydroxyl group, which contribute to its solubility and reactivity. The compound's structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have indicated that it can modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
- Antioxidant Properties : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is significant in protecting cells from oxidative stress, which is implicated in various diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of COX enzymes | |
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Activity against specific bacteria |
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered during induced inflammatory conditions. The results indicated a decrease in prostaglandin levels, suggesting effective COX inhibition .
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations as low as 50 μg/mL. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
